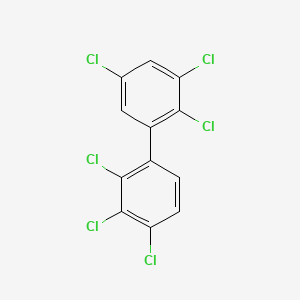

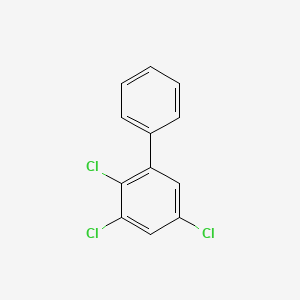

3,3',4,5-Tetrachlorobiphenyl

Übersicht

Beschreibung

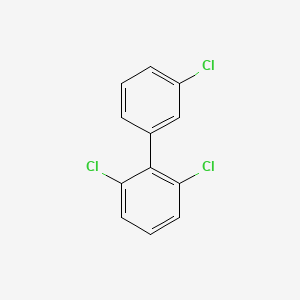

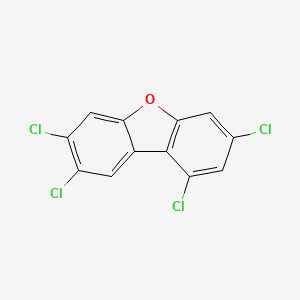

3,3’,4,5-Tetrachlorobiphenyl: is one of the 209 polychlorinated biphenyls (PCBs), a group of synthetic organic compounds with chlorine atoms attached to biphenyl. These compounds were widely used in industrial applications due to their chemical stability and insulating properties. their production was banned in the 1970s because of their persistence in the environment and harmful health effects .

Wissenschaftliche Forschungsanwendungen

Chemistry: 3,3’,4,5-Tetrachlorobiphenyl is used as a model compound in studies of PCB degradation and transformation. It helps in understanding the environmental fate and behavior of PCBs .

Biology: Research on the biotransformation of 3,3’,4,5-tetrachlorobiphenyl by plants and microorganisms provides insights into the mechanisms of PCB detoxification and the potential for bioremediation .

Medicine: Studies on the toxicological effects of 3,3’,4,5-tetrachlorobiphenyl contribute to the understanding of its impact on human health and the development of strategies to mitigate its adverse effects .

Industry: Although the production of PCBs is banned, historical data on their industrial applications, such as in electrical equipment and heat transfer fluids, remain relevant for environmental monitoring and remediation efforts .

Wirkmechanismus

Target of Action

The primary target of 3,3’,4,5-Tetrachlorobiphenyl is Estrogen sulfotransferase . This enzyme plays a crucial role in the regulation of estrogen .

Biochemical Pathways

It is known that this compound belongs to the class of organic compounds known as polychlorinated biphenyls . These compounds are known to have significant impact on health and the environment, as they persist in the environment, bioaccumulate in animal tissue, and biomagnify in food chains .

Pharmacokinetics

The pharmacokinetics of 3,3’,4,5-Tetrachlorobiphenyl in mammals involves metabolism to form hydroxylated metabolites .

Result of Action

It is known that this compound can regulate the circadian clock by inhibiting the basal and circadian expression of the core circadian component per1 .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3,3’,4,5-Tetrachlorobiphenyl. For instance, this compound is known to be persistent in the environment due to its low reactivity and stability in harsh environmental conditions . Furthermore, it has been observed that different types of plants, such as poplars and switchgrass, can metabolize 3,3’,4,5-Tetrachlorobiphenyl, suggesting that the compound’s action can be influenced by the presence of certain organisms in the environment .

Biochemische Analyse

Biochemical Properties

3,3’,4,5-Tetrachlorobiphenyl plays a role in various biochemical reactions, primarily through its interactions with enzymes and proteins involved in detoxification processes. One of the key enzymes it interacts with is cytochrome P-450, which is responsible for the oxidative metabolism of many xenobiotics. The interaction between 3,3’,4,5-Tetrachlorobiphenyl and cytochrome P-450 leads to the formation of hydroxylated metabolites, which can further undergo conjugation reactions with glucuronide or glutathione . These interactions are crucial for the detoxification and elimination of the compound from the body.

Cellular Effects

3,3’,4,5-Tetrachlorobiphenyl has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to 3,3’,4,5-Tetrachlorobiphenyl can lead to the activation of the aryl hydrocarbon receptor (AhR), which in turn regulates the expression of genes involved in xenobiotic metabolism . Additionally, this compound can disrupt cellular homeostasis by inducing oxidative stress and inflammation, which can have detrimental effects on cell viability and function.

Molecular Mechanism

The molecular mechanism of action of 3,3’,4,5-Tetrachlorobiphenyl involves its binding interactions with various biomolecules. The compound can bind to the AhR, leading to its activation and subsequent translocation to the nucleus, where it influences gene expression . Furthermore, 3,3’,4,5-Tetrachlorobiphenyl can inhibit or activate specific enzymes, such as cytochrome P-450, affecting their catalytic activity and altering metabolic pathways. These molecular interactions contribute to the compound’s overall biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,3’,4,5-Tetrachlorobiphenyl can change over time due to its stability and degradation. Studies have shown that this compound can persist in the environment and within biological systems for extended periods . Over time, 3,3’,4,5-Tetrachlorobiphenyl can undergo biotransformation, leading to the formation of various metabolites with different biological activities. Long-term exposure to this compound has been associated with chronic effects on cellular function, including alterations in gene expression and metabolic processes.

Dosage Effects in Animal Models

The effects of 3,3’,4,5-Tetrachlorobiphenyl in animal models vary with different dosages. At low doses, the compound may induce mild biochemical changes, while higher doses can lead to significant toxic effects . Threshold effects have been observed, where certain doses result in noticeable biological responses, such as enzyme induction or oxidative stress. At high doses, 3,3’,4,5-Tetrachlorobiphenyl can cause adverse effects, including hepatotoxicity, immunotoxicity, and reproductive toxicity.

Metabolic Pathways

3,3’,4,5-Tetrachlorobiphenyl is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P-450 and glutathione S-transferase . The compound undergoes oxidative metabolism to form hydroxylated metabolites, which can further conjugate with glucuronide or glutathione. These metabolic transformations are essential for the detoxification and elimination of 3,3’,4,5-Tetrachlorobiphenyl from the body. Additionally, the compound can affect metabolic flux and alter the levels of various metabolites within cells.

Transport and Distribution

Within cells and tissues, 3,3’,4,5-Tetrachlorobiphenyl is transported and distributed through interactions with specific transporters and binding proteins . The compound can bind to serum albumin and other carrier proteins, facilitating its transport in the bloodstream. Additionally, 3,3’,4,5-Tetrachlorobiphenyl can accumulate in lipid-rich tissues due to its lipophilic nature, leading to its persistence in the body. The distribution of the compound within different tissues can influence its biological effects and toxicity.

Subcellular Localization

The subcellular localization of 3,3’,4,5-Tetrachlorobiphenyl can affect its activity and function. The compound can be targeted to specific cellular compartments, such as the endoplasmic reticulum, where it interacts with enzymes involved in its metabolism . Post-translational modifications, such as phosphorylation or ubiquitination, can also influence the localization and activity of 3,3’,4,5-Tetrachlorobiphenyl within cells. These factors contribute to the overall biological effects of the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3,3’,4,5-Tetrachlorobiphenyl can be synthesized by reacting 3,4-dichloroaniline with dichlorobenzene in a basic environment using a 5 mol/L sodium hydroxide solution. This reaction yields 3,3’,4,5-tetrachlorobiphenyl in moderate amounts .

Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 3,3’,4,5-tetrachlorobiphenyl, typically involved the chlorination of biphenyl in the presence of a catalyst. This process allowed for the production of various PCB congeners by controlling the degree of chlorination .

Analyse Chemischer Reaktionen

Types of Reactions: 3,3’,4,5-Tetrachlorobiphenyl undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of hydroxylated metabolites.

Reduction: Reductive dechlorination can occur, especially in the presence of specific microbial communities.

Substitution: Chlorine atoms can be substituted by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Cytochrome P-450 enzymes are commonly involved in the oxidation of PCBs.

Reduction: Anaerobic conditions and the presence of organohalide-respiring bacteria facilitate reductive dechlorination.

Substitution: Various nucleophiles can be used to substitute chlorine atoms under suitable conditions.

Major Products:

Oxidation: Hydroxylated PCBs.

Reduction: Lower chlorinated biphenyls.

Substitution: Biphenyl derivatives with different functional groups

Vergleich Mit ähnlichen Verbindungen

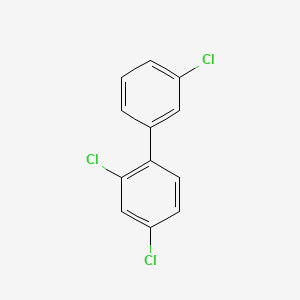

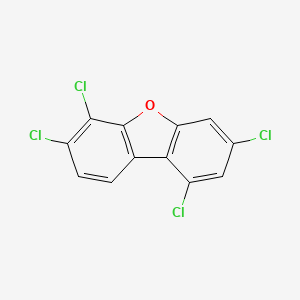

3,3’,4,4’-Tetrachlorobiphenyl (PCB 77): Another tetrachlorobiphenyl with similar chemical properties but different chlorine substitution pattern.

3,4,4’,5-Tetrachlorobiphenyl (PCB 81): Similar in structure but with chlorine atoms at different positions.

3,3’,5,5’-Tetrachlorobiphenyl: Another isomer with chlorine atoms at different positions.

Uniqueness: 3,3’,4,5-Tetrachlorobiphenyl is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity, environmental behavior, and biological effects. Its distinct properties make it a valuable compound for studying the mechanisms of PCB toxicity and degradation .

Eigenschaften

IUPAC Name |

1,2,3-trichloro-5-(3-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4/c13-9-3-1-2-7(4-9)8-5-10(14)12(16)11(15)6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXFLURRQRFKBNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC(=C(C(=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074208 | |

| Record name | 3,3',4,5-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70362-49-1 | |

| Record name | 3,3',4,5-Tetrachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070362491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3',4,5-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3',4,5-TETRACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3Y0MO1SUK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How can scientists differentiate between different structural isomers of polychlorinated biphenyls (PCBs) like PCB 77?

A1: Gas chromatography coupled with both mass spectrometry (GC-MS) and Fourier transform infrared spectroscopy (GC-FTIR) proves to be a powerful technique for identifying and quantifying individual PCB isomers, including PCB 77. [] While GC-MS excels in quantitative analysis, GC-FTIR leverages the sensitivity of vibrational spectroscopy to distinguish subtle structural differences between isomers. [] This combined approach allows for comprehensive characterization of PCB mixtures.

Q2: Why is understanding the metabolism of PCBs, particularly the formation of hydroxylated metabolites, important in toxicological studies?

A2: Research using 3,3',4,4'-tetrachlorobiphenyl (PCB 77) in rats highlights the significance of studying PCB metabolism. [] The study demonstrated that while adult rats could metabolize PCB 77 into hydroxylated forms, fetuses lacked this capability. [] This finding suggests that the accumulation of hydroxylated PCBs in fetuses likely stems from maternal transfer rather than in-situ metabolism. [] Such insights are crucial for understanding the toxicological risks associated with PCB exposure during pregnancy.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.